3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
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Overview
Description
3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-isopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
- 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Uniqueness
3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties
Biological Activity
3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a novel compound with potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C13H15N3, with a molecular weight of approximately 215.28 g/mol. Its structure features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential. For instance, a study evaluating several pyrazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
4a | 0.22 | 0.25 | 75 |
5a | 0.20 | 0.22 | 70 |
7b | 0.25 | 0.30 | 80 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. A series of studies showed that compounds containing the pyrazole ring could inhibit cellular proliferation in various cancer cell lines, including HeLa and A375 cells. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM against specific cyclin-dependent kinases (CDK2 and CDK9), suggesting that modifications to the pyrazole structure can enhance their selectivity and potency against cancer cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Target Kinase | IC50 (µM) |
---|---|---|
Compound A | CDK2 | 0.36 |
Compound B | CDK9 | 1.8 |
The mechanism by which these compounds exert their biological effects appears to involve multiple pathways:
- Inhibition of DNA Gyrase : Some derivatives have shown activity as DNA gyrase inhibitors, which is crucial for bacterial DNA replication.
- Synergistic Effects : Certain studies indicated that these pyrazole derivatives can act synergistically with existing antibiotics like Ciprofloxacin, enhancing their efficacy while reducing the required dosage .
- Antibiofilm Properties : The ability to inhibit biofilm formation further supports their potential as therapeutic agents in treating persistent infections.
Toxicity Assessment
Toxicity evaluations revealed that many pyrazole derivatives exhibit low hemolytic activity, with % lysis values ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to standard controls like Triton X-100 . Additionally, cytotoxicity assays showed IC50 values greater than 60 µM, suggesting that these compounds are non-cytotoxic at therapeutic concentrations.
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H15N3/c1-4-8-17-14(11(2)3)9-13(16-17)12-6-5-7-15-10-12/h1,5-7,9-11H,8H2,2-3H3 |
InChI Key |
DEZAQWRSRCZHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#C)C2=CN=CC=C2 |
Origin of Product |
United States |
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